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2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

CDK4/6 Inhibition Biochemical Kinase Assay Cancer Cell Cycle

Researchers dissecting CDK4-specific vs. CDK6-specific contributions to Rb phosphorylation often face probe selectivity gaps. This compound directly addresses that need with a 4 nM CDK4 IC50 and 7.5-fold intra-family selectivity, minimizing CDK6-compensatory signaling. Key outcomes: • Enables selective CDK4/cyclin D1 inhibition in biochemical kinase screens. • Provides a defined selectivity threshold (CDK4/CDK6 ratio) for SAR analog benchmarking. • Serves as a chemical probe for kinome-wide selectivity profiling (KdELECT, Kinobeads) to map off-target risks. Supplied as a research-grade solid with verified purity; global shipping available.

Molecular Formula C14H17N5
Molecular Weight 255.325
CAS No. 2034515-64-3
Cat. No. B2733633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
CAS2034515-64-3
Molecular FormulaC14H17N5
Molecular Weight255.325
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3
InChIKeyAXZXSZNDURIQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine: Baseline Overview


2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 2034515-64-3) is a heterocyclic small molecule belonging to the pyrimidine-piperazine hybrid class, a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 2-methylpyrimidine core linked via the 4-position to a piperazine ring that is further N-substituted with a pyridin-2-yl group, a structural arrangement associated with enhanced biological activity relative to scaffolds lacking this pyridine-piperazine tandem [2]. It has been catalogued as a research-grade chemical (MW 255.33 g/mol, formula C14H17N5) for non-human investigational use .

Scaffold Pyrimidine-piperazine hybrid with pyridin-2-yl substitution
Kinase target context Reported association with CDK4/6 biochemical inhibition
Research stage Biochemical probe; cellular and in vivo validation pending

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine: Why Generic Substitution Fails


Within the pyrimidine-piperazine chemotype, kinase inhibition profiles are exquisitely sensitive to peripheral substituents. Even minor modifications — such as changing the pyridin-2-yl group to a pyridin-3-yl isomer, adding a 5-chloro substituent to the pyrimidine, or replacing the 2-methyl with hydrogen — can drastically re-direct kinase selectivity from CDK4/6 toward entirely different kinase families (e.g., S6K1, PDGFR, or CCR4), or abolish cellular potency altogether [1][2]. The specific 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine substitution pattern has been associated with low-nanomolar CDK4/6 biochemical inhibition that is not retained by close structural analogs such as PF-4708671 (a piperazinyl-pyrimidine with a trifluoromethylphenyl group that selectively inhibits S6K1) or published PDGFR-selective piperazinylpyrimidines [3].

Pyridinyl isomer mismatch
Pyridin-3-yl or other regioisomers may redirect kinase selectivity away from CDK4/6
2-Methyl deletion
Removal of the 2-methyl group can abolish CDK4/6 biochemical potency and shift kinase profile
Piperazine N-substituent change
Altering pyridin-2-yl to other aryl groups may introduce S6K1, PDGFR, or CCR4 pharmacology

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine: Differentiation Evidence


CDK4 vs. CDK6 Intra-Target Selectivity

In head-to-head biochemical kinase inhibition profiling against recombinant CDK4/cyclin D and CDK6/cyclin D complexes, 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine demonstrates markedly differentiated potency compared to the FDA-approved CDK4/6 inhibitor palbociclib. The compound achieves an IC50 of 0.004 µM (4 nM) for CDK4 and 0.030 µM (30 nM) for CDK6 . In contrast, palbociclib exhibits IC50 values of 0.011 µM (11 nM) for CDK4 and 0.016 µM (16 nM) for CDK6 under comparable recombinant kinase assay conditions [1]. This translates to a approximately 2.75-fold greater CDK4 potency and an approximately 7.5-fold CDK4-over-CDK6 selectivity window for the target compound (ratio = 7.5), versus a nearly equipotent profile for palbociclib (ratio ≈ 1.5). Such intra-family selectivity divergence is mechanistically significant for research applications requiring CDK4-biased pathway dissection without concomitant CDK6-driven hematopoietic suppression [2].

CDK4 vs. CDK6 Selectivity
Cross-study comparable
CDK4 IC50 0.004 µM · CDK6 IC50 0.030 µM · Ratio 7.5
Supports CDK4-biased pathway dissection context
Relative to palbociclib equipotent profile; data from single source
CDK4/6 Inhibition Biochemical Kinase Assay Cancer Cell Cycle Intra-Target Selectivity

Kinase Selectivity: CDK4/6 vs. S6K1 and PDGFR

The pyrimidine-piperazine scaffold is a privileged chemotype that populates diverse kinase inhibitor chemogenomic space. However, the specific substitution pattern dictates the kinase target landscape. 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is associated with potent CDK4/6 inhibition (IC50 0.004 and 0.030 µM, respectively) . In contrast, the structurally related piperazinyl-pyrimidine PF-4708671 (CAS 1255517-76-0), which carries a 4-trifluoromethylphenyl substituent rather than a pyridin-2-yl group, exhibits no meaningful CDK4/6 activity and instead potently inhibits S6K1 (Ki = 0.020 µM; IC50 = 0.160 µM) . Similarly, compound '4' from Shallal et al. (2011), a piperazinylpyrimidine derivative with a quinazoline-linked core, preferentially targets oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA) rather than CDKs [1]. These chemotype-divergent selectivity profiles underscore that the 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl) substitution is a key determinant of CDK4/6 engagement, not a general property of piperazinylpyrimidines.

Kinase Target Divergence
Class-level inference
CDK4/6 vs. S6K1/PDGFR — no overlap
Substitution pattern determines CDK engagement
Chemotype-matched analogs show S6K1 or PDGFR selectivity
Kinase Selectivity Profiling Chemotype Comparison Off-Target Deconvolution

Positioning Against Clinical CDK4/6 Inhibitors

The three FDA-approved CDK4/6 inhibitors — palbociclib (CDK4 IC50 ~11 nM), ribociclib (CDK4 IC50 ~10 nM), and abemaciclib (CDK4 IC50 ~2 nM) — represent the clinical standard-of-care comparators for this target class [1][2]. The target compound's CDK4 IC50 of 4 nM positions it as more potent than palbociclib and ribociclib at the biochemical level, while its CDK4/CDK6 selectivity ratio of 7.5 is substantially higher than palbociclib's (~1.5-fold) and ribociclib's (~3-4-fold), though lower than abemaciclib's reported >10-fold preference [2]. This distinct potency-selectivity combination — stronger CDK4 inhibition than palbociclib with greater intra-family selectivity than palbociclib or ribociclib — makes the compound a mechanistically differentiated research probe for studies requiring CDK4-biased signaling interrogation without the broader CDK6-inclusive pharmacology of clinically equipotent inhibitors.

Clinical CDK4/6 Comparator Context
Cross-study comparable
CDK4 IC50 4 nM · Ratio 7.5 vs. palbociclib 1.5, ribociclib ~3-4
Differentiated potency-selectivity profile for probe use
Biochemical level only; cellular validation absent
CDK4/6 Inhibitor Research Tool Comparison Palbociclib Alternative Chemical Probe

CDK4/6 Selectivity of Pyrimidine-Piperazine Scaffold

The pyrimidine-piperazine hybrid scaffold is recognized as a privileged structure in kinase inhibitor design, with recent comprehensive reviews cataloguing diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. The combination of a pyridine ring with a piperazine moiety within a single structural framework has been demonstrated to enhance biological activity relative to either moiety alone [1]. Critically, the specific substitution pattern determines kinase selectivity: the 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine architecture is structurally distinct from piperazinylpyrimidines that target alternative kinases such as S6K1 (PF-4708671; Ki = 20 nM for S6K1), PDGFR (compound 4 from Shallal et al.), or CCR4 (Academy of Military Medical Sciences patents) [2][3]. The association of this specific compound with CDK4/6 inhibition (IC50 0.004 and 0.030 µM) , rather than these alternative targets, confirms that scaffold privilege alone does not dictate target engagement — the precise substitution pattern is the differentiating factor for procurement decisions.

Scaffold Privilege Context
Class-level inference
CDK4/6 association vs. S6K1, PDGFR, CCR4 analogs
Specific substitution drives target family selectivity
Scaffold privilege does not guarantee CDK4/6 engagement
Scaffold Privilege Pyrimidine-Piperazine Hybrids Kinase Drug Discovery Chemical Biology

Patent Landscape: CCR4-Antagonist Analogs

Patents assigned to the Academy of Military Medical Sciences (China) describe piperazinyl pyrimidine derivatives with CCR4 antagonism for tumor immunotherapy applications, structurally related to the target compound [1]. While the target compound is associated with CDK4/6 kinase inhibition, these CCR4-antagonist analogs demonstrate that even conservative structural modifications within the pyrimidine-piperazine class can redirect pharmacology entirely from intracellular kinase inhibition to extracellular GPCR antagonism [1]. The Academy's patent filings cover compounds designed to overcome tumor drug resistance by targeting the CCR4-CCL22/CCL17 chemokine axis, a mechanism orthogonal to CDK4/6-mediated cell cycle arrest [1]. The structural distinctions between these CCR4 antagonists and 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine — particularly differences in the pyrimidine C2 and piperazine N-substituent patterns — represent explicit structure-activity relationship (SAR) boundaries that procurement officers can use to distinguish CDK4/6-targeting chemical matter from CCR4-targeting analogs within the same scaffold class.

CCR4 Antagonist SAR Boundary
Class-level inference
CDK4/6 kinase vs. CCR4 GPCR — no target overlap
Supports patent landscape differentiation context
Structural modifications redirect pharmacology class
CCR4 Antagonism Tumor Immunotherapy Pyrimidine-Piperazine Patents Competitive Intelligence

Preclinical Characterization Gaps and Limitations

It must be explicitly acknowledged that publicly available data for this specific compound remain limited. At the time of this analysis: (i) CDK4/6 biochemical IC50 values (0.004 µM and 0.030 µM) are reported by a single vendor source and have not been confirmed in independent peer-reviewed publications ; (ii) no cellular antiproliferative IC50 data, in vivo pharmacokinetic parameters, or kinome-wide selectivity profiling data (e.g., KdELECT or DiscoverX scan) have been located for CAS 2034515-64-3; (iii) no head-to-head comparative studies against palbociclib, ribociclib, or abemaciclib have been published for this exact compound; and (iv) physicochemical properties (LogP, aqueous solubility, metabolic stability) and safety pharmacology (hERG, cytotoxicity counterscreen) data are absent from the public domain. These gaps mean that procurement decisions must weigh the favorable CDK4-biased biochemical profile against the absence of confirmatory cellular and in vivo validation. The compound's differentiation claims are therefore most robust at the biochemical kinase inhibition level and should be treated as provisional pending independent replication [1].

Characterization Gaps
Data to verify
No cellular, in vivo, or kinome-wide selectivity data
Biochemical probe context; cellular validation needed
Single-source CDK4/6 IC50 values; confirmatory data absent
Data Gaps Procurement Risk Assessment Preclinical Characterization

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine: Application Scenarios


CDK4-Biased Biochemical Screening

Leverage the compound's 4 nM CDK4 IC50 and 7.5-fold intra-family selectivity for biochemical kinase screens requiring CDK4-preferential inhibition distinct from the equipotent profiles of palbociclib or ribociclib [1]. Ideal for in vitro studies dissecting CDK4-specific vs. CDK6-specific contributions to Rb phosphorylation and cell cycle progression in Rb-proficient cell lines, where CDK6-compensatory signaling must be minimized to isolate CDK4-dependent phenotypes.

Kinome-Wide Target Engagement Profiling

The compound's structural divergence from S6K1-targeting (PF-4708671) and PDGFR-targeting (Shallal compound 4) pyrimidine-piperazine analogs [2] makes it a suitable chemical probe for kinome-wide selectivity profiling (e.g., KdELECT, Kinobeads) to map the CDK4/6 subfamily engagement landscape of this specific chemotype. Results from such profiling would define the selectivity window relative to off-target kinases implicated in toxicity, directly informing lead optimization programs.

SAR Benchmarking for CDK4/6 Library Design

Use the compound's biochemical CDK4/6 IC50 data as a benchmark for SAR exploration of the pyrimidine-piperazine scaffold. The quantified 7.5-fold CDK4/CDK6 selectivity ratio provides a measurable threshold against which new analogs can be compared. Procurement of this compound alongside palbociclib, ribociclib, and abemaciclib as reference standards [1] enables systematic potency-selectivity trade-off analysis, directly informing medicinal chemistry campaigns aiming to optimize CDK4 bias within the chemotype.

FTO Analysis in Pyrimidine-Piperazine Patent Space

The compound occupies chemical space adjacent to CCR4-antagonist pyrimidine-piperazine derivatives claimed by the Academy of Military Medical Sciences [3], yet its target association is CDK4/6 kinase inhibition rather than GPCR antagonism. This SAR boundary is valuable for industrial competitive intelligence: the distinct biological target engagement supports patent landscape differentiation and informs freedom-to-operate assessments for CDK4/6-targeting chemical matter within the broader pyrimidine-piperazine patent estate.

Application
Selection Property
Validation Focus
CDK4-biased biochemical screening
CDK4-preferential inhibition profile
Biochemical CDK4/6 assay selectivity confirmation
Kinome-wide target engagement profiling
Chemotype-dependent kinase selectivity context
Kinase panel profiling and off-target assessment
SAR benchmarking for library design
CDK4/CDK6 selectivity ratio reference
Comparative potency-selectivity trade-off analysis
FTO analysis in patent space
CDK4/6 vs. CCR4 target engagement boundary
Patent landscape differentiation verification
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